{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-13(17)12(16)7-11/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZNXPPBACSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that bromine, chlorine, and fluorine atoms in organic compounds often play a role in forming interactions with biological targets, such as hydrogen bonding, halogen bonding, and other non-covalent interactions. These interactions can lead to changes in the conformation or activity of the target molecules.
Biological Activity
The compound {[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine , with the CAS number 1275536-49-6, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₂BrClFNO
- Molecular Weight : 344.60 g/mol
Structural Characteristics
The structure of this compound includes a bromine atom, a chlorine atom, and a fluorine atom attached to a phenoxy group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit moderate to good antimicrobial activity. For instance, studies have shown that derivatives containing halogen substituents often enhance biological efficacy against bacterial strains due to their ability to interact with microbial cell membranes or inhibit essential enzymatic functions .
Antioxidant Properties
The presence of halogen atoms in the structure may also confer antioxidant properties. Compounds that possess electron-withdrawing groups can stabilize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and has implications for diseases related to oxidative stress .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated various halogenated phenyl compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound showed significant inhibition zones, indicating potent antimicrobial activity . -
Oxidative Stress Reduction :
In vitro studies have shown that compounds with similar structures can significantly reduce intracellular reactive oxygen species (ROS) levels in human cell lines. This suggests potential applications in therapeutic strategies for conditions exacerbated by oxidative stress .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting microbial membranes and leading to cell lysis.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can form stable complexes with target proteins, which is indicative of its potential as a lead compound in drug development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Aromatic Amines
| Compound Name | Substituents on Phenyl Ring | Amine Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 4-Br, 2-(3-Cl-4-F-phenoxy) | (Phenylmethyl)(methyl)amine | C₁₄H₁₁BrClFNO | 348.60 | Not provided |
| (2-Chloro-4-fluorophenyl)methylamine | 2-Cl, 4-F | (Phenylmethyl)(methyl)amine | C₈H₉ClFN | 173.62 | 823188-81-4 |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Br, 4-F | (Phenylmethyl)(methyl)amine | C₈H₈BrFN | 218.06 | 1039971-23-7 |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine HCl | 2-(2-Br-4-Cl-phenoxy) | (Phenylmethyl)(methyl)amine·HCl | C₁₄H₁₄BrCl₂NO | 385.08 | 2089255-78-5 |
| (4-Bromothiophen-2-yl)methylamine | Thiophene ring with 4-Br | (Thienylmethyl)(methyl)amine | C₆H₈BrNS | 206.10 | Not provided |
Key Observations :
- Substituent Effects: The target compound’s 3-chloro-4-fluorophenoxy group introduces steric bulk and electronic effects distinct from simpler halogenated derivatives like (2-chloro-4-fluorophenyl)methylamine . This may enhance π-π stacking interactions in biological systems.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | HPLC Retention Time (min) | LCMS (m/z [M+H]⁺) |
|---|---|---|---|---|
| Target Compound | ~3.5 | <0.1 (aqueous) | Not reported | Not reported |
| (3-Bromo-4-fluorophenyl)methylamine | 2.8 | 0.5 (DMSO) | Not reported | 218.06 |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine HCl | 3.2 | 1.2 (water) | Not reported | 385.08 |
| Reference compound (Example 122, EP 4374877A2) | Not reported | Not reported | 0.89 (SQD-FA05) | 604.20 |
Key Observations :
- Lipophilicity : The target compound’s higher LogP (~3.5) compared to (3-bromo-4-fluorophenyl)methylamine (LogP ~2.8) suggests improved membrane permeability but lower aqueous solubility .
- HPLC Retention: Analogues with halogenated phenoxy groups (e.g., Example 122 in EP 4374877A2) exhibit shorter retention times under reverse-phase conditions, indicating moderate polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
